Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)-
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Overview
Description
Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a bromo substituent, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- typically involves multi-step organic reactionsThe amino group can be introduced via amination reactions using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of specific catalysts .
Types of Reactions:
Oxidation: Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo and trifluoromethoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, while the amino and bromo groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzonitrile
- 3-Bromo-5-(trifluoromethoxy)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Comparison: Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4BrF3N2O |
---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
2-amino-3-bromo-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4BrF3N2O/c9-6-2-5(15-8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2 |
InChI Key |
DPDPQAXBKORWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)OC(F)(F)F |
Origin of Product |
United States |
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